![molecular formula C23H28N4O2 B4460839 N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4460839.png)
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide
Overview
Description
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide in lab experiments is its relatively low toxicity and high selectivity for certain neurotransmitters and receptors. This makes it a useful tool for investigating the role of these neurotransmitters and receptors in various physiological processes. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide and its effects on various neurotransmitters and receptors. Finally, the development of more efficient synthesis methods and improved solubility could make N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide a more widely used tool in lab experiments.
Conclusion:
In conclusion, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicine. Its anti-inflammatory, analgesic, and anxiolytic effects, as well as its potential use in the treatment of neurological disorders, make it a promising area of research. However, further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in pharmacology and medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzamide has been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-4-(2-oxopyrrolidin-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-25-13-15-26(16-14-25)20-8-4-18(5-9-20)17-24-23(29)19-6-10-21(11-7-19)27-12-2-3-22(27)28/h4-11H,2-3,12-17H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKOWCQLZSCEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)N4CCCC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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